molecular formula C17H22N4O3S2 B2646983 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2310103-73-0

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No. B2646983
CAS RN: 2310103-73-0
M. Wt: 394.51
InChI Key: FJYIVYJVRAYJCA-UHFFFAOYSA-N
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Description

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C17H22N4O3S2 and its molecular weight is 394.51. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Research has synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, including compounds related to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-(methylsulfonyl)phenyl)propanamide, to evaluate their potential as anticancer agents. Compounds synthesized demonstrated promising results as strong anticancer agents, indicating the potential therapeutic usefulness of these propanamide derivatives in cancer treatment (Rehman et al., 2018).

Alzheimer’s Disease Treatment

Another study focused on synthesizing N-substituted derivatives of similar compounds to evaluate them as drug candidates for Alzheimer’s disease treatment. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, a target in Alzheimer’s disease therapy, suggesting their potential use in managing this condition (Rehman et al., 2018).

Membrane-Bound Phospholipase A2 Inhibitors

A series of 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides, closely related to the query compound, were prepared and evaluated as membrane-bound phospholipase A2 inhibitors. These compounds, particularly the N-(phenylalkyl)piperidine derivatives, showed potent inhibitory effects, suggesting their potential in reducing myocardial infarction size (Oinuma et al., 1991).

Antibacterial Properties

Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed these compounds exhibited moderate to strong antibacterial activity against both Gram-negative and Gram-positive bacteria. This finding indicates the potential of these compounds in developing new antibacterial agents (Khalid et al., 2016).

Carbonic Anhydrase Isozymes Inhibition

Compounds incorporating elements similar to the query compound have been investigated as inhibitors of carbonic anhydrases, crucial enzymes involved in various physiological processes. These compounds showed inhibition of human carbonic anhydrase isozymes, suggesting their potential therapeutic use in diseases where these enzymes are implicated (Alafeefy et al., 2015).

properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-26(23,24)15-5-2-13(3-6-15)4-7-17(22)19-14-8-10-21(11-9-14)16-12-18-25-20-16/h2-3,5-6,12,14H,4,7-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYIVYJVRAYJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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